molecular formula C15H16N2O3 B5156437 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No. B5156437
M. Wt: 272.30 g/mol
InChI Key: RUIRBCAEZPZQEN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPB-D or CPB, is a heterocyclic compound that has been extensively studied for its potential use in the field of medicine. It belongs to the class of cyclopenta[b]pyrazine derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide also disrupts the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. This makes it a valuable tool for researchers investigating the mechanisms of action of various drugs and compounds. However, one limitation of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide. One area of interest is the development of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as a potential treatment for viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the reaction of 4-methoxyphenylhydrazine with 2,3-dimethylmaleic anhydride in the presence of a catalyst. The resulting product is then oxidized to yield the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been the subject of numerous scientific studies, with researchers investigating its potential use in various fields of medicine. One of the most promising applications is in the treatment of cancer. 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing apoptosis, or programmed cell death, in the cancer cells.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-15(11-6-8-12(20-2)9-7-11)17(19)14-5-3-4-13(14)16(10)18/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRBCAEZPZQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

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